2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine is an organic compound that features a morpholine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine |
InChI |
InChI=1S/C12H15NO3/c1-2-10-11(16-6-5-15-10)7-9(1)12-8-13-3-4-14-12/h1-2,7,12-13H,3-6,8H2 |
InChI Key |
VVEHUQNCTMWKOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with morpholine under specific conditions. One common method includes the alkylation of the phenolic hydroxyl group of 2,3-dihydrobenzo[b][1,4]dioxin followed by nucleophilic substitution with morpholine . The reaction conditions often involve the use of solvents like acetone and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing side reactions. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine is unique due to its combination of the morpholine ring and the dihydrobenzo[b][1,4]dioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine (CAS Number: 894035-46-2) is a morpholine derivative featuring a dihydrobenzo[b][1,4]dioxin moiety. This structure suggests potential biological activities that merit detailed investigation. The aim of this article is to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₇H₁₉N₃O₄
- Molecular Weight : 347.4 g/mol
- Structural Characteristics : The presence of the morpholine ring and the dioxin structure may influence its interaction with biological targets.
Research indicates that compounds similar to 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine can exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE). For instance, studies on related compounds demonstrated IC₅₀ values indicative of potent inhibition against MAO-B and BChE .
- Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) has been documented for several derivatives of dioxins. This property is crucial in mitigating oxidative stress in cells .
- Anticancer Properties : Investigations into dioxin derivatives have revealed significant anticancer activity against various cell lines. For example, compounds with similar structural motifs have shown IC₅₀ values in the low micromolar range against cancer cell lines like HEPG2 and MCF7 .
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine:
- Cell Viability Assays : Using the MTT assay on Vero cell lines, compounds were tested for cytotoxicity. Results indicated that certain derivatives maintained high viability at concentrations up to 100 μg/mL .
- Enzyme Inhibition Assays : Detailed enzyme kinetics studies demonstrated that the compound could serve as a selective inhibitor of MAO-B with competitive inhibition characteristics .
Case Studies
- Anticancer Activity : A study focused on a derivative of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine showed promising results against prostate and colon cancer cell lines with IC₅₀ values ranging from 0.67 to 0.87 μM .
- Neuroprotective Effects : In models simulating neurodegenerative conditions, similar compounds exhibited neuroprotective effects by reducing oxidative stress and inhibiting apoptotic pathways .
Data Summary
| Activity Type | Tested Compound | IC₅₀ Value (μM) | Cell Line/Target Enzyme |
|---|---|---|---|
| MAO-B Inhibition | 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine | 0.51 | Enzyme Inhibition |
| BChE Inhibition | Similar Dioxin Derivative | <10 | Enzyme Inhibition |
| Anticancer Activity | Dioxin Derivative | 0.67 - 0.87 | Prostate & Colon Cancer Cell Lines |
| ROS Scavenging | Dioxin Derivative | N/A | Cellular Oxidative Stress Models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
